N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is an organic compound that features a cyclopropane ring, a bromophenoxy group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 2-(4-bromophenoxy)ethyl bromide.
Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropanating agent.
Amidation: The final step involves the reaction of the cyclopropane intermediate with a carboxamide source to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms involving cyclopropane-containing molecules.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain receptors or enzymes, while the cyclopropane ring can provide rigidity and stability to the molecule. The carboxamide group may participate in hydrogen bonding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-Chlorophenoxy)ethyl)cyclopropanecarboxamide
- N-(2-(4-Fluorophenoxy)ethyl)cyclopropanecarboxamide
- N-(2-(4-Methylphenoxy)ethyl)cyclopropanecarboxamide
Uniqueness
N-(2-(4-Bromophenoxy)ethyl)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-5-11(6-4-10)16-8-7-14-12(15)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKPRVXMQYMMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.